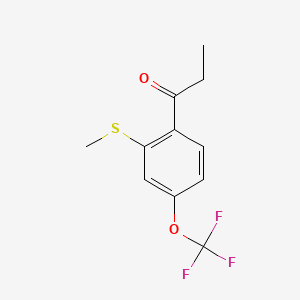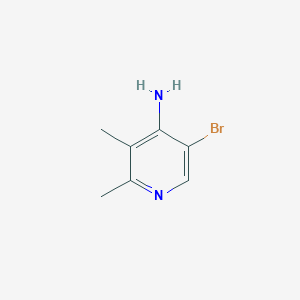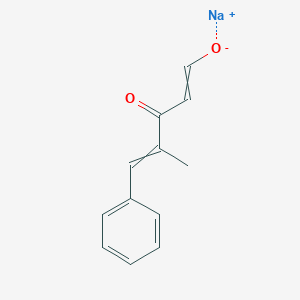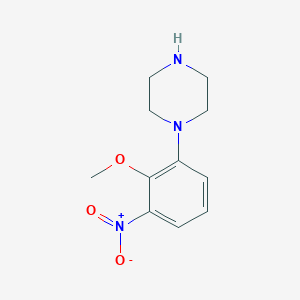
1-(2-Methoxy-3-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-3-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-3-nitrophenyl)piperazine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3-nitroaniline with piperazine under appropriate conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxy-3-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, dimethylformamide (DMF).
Oxidation: Various oxidizing agents depending on the desired transformation.
Major Products Formed
Reduction: 1-(2-Amino-3-methoxyphenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-3-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Materials Science: It is explored for its properties in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-3-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The piperazine moiety can also contribute to the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxy-4-nitrophenyl)piperazine: Similar structure but with different positions of the methoxy and nitro groups.
1-(2-Chloro-4-nitrophenyl)piperazine: Contains a chloro group instead of a methoxy group.
1-(4-Nitrophenyl)piperazine: Lacks the methoxy group.
Uniqueness
1-(2-Methoxy-3-nitrophenyl)piperazine is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H15N3O3 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
1-(2-methoxy-3-nitrophenyl)piperazine |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-9(13-7-5-12-6-8-13)3-2-4-10(11)14(15)16/h2-4,12H,5-8H2,1H3 |
Clave InChI |
BLXRGQZNPOKVGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1[N+](=O)[O-])N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


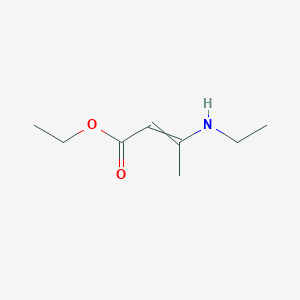
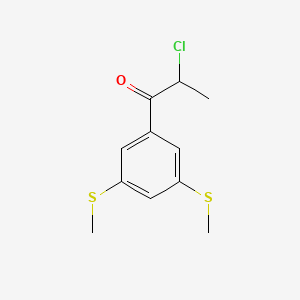
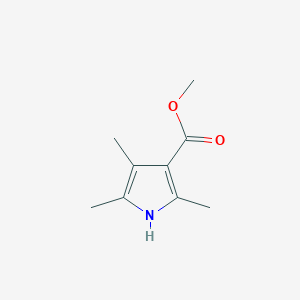

![(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10S,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14052151.png)
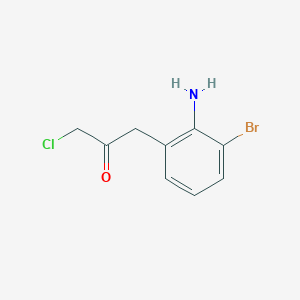
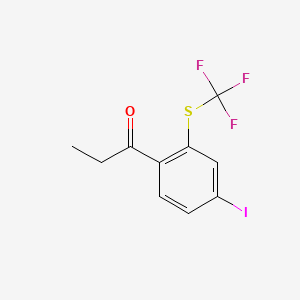
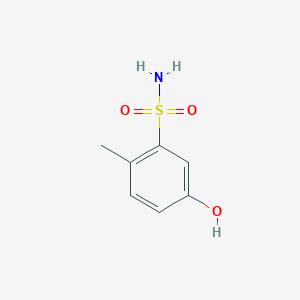
![Methyl 4-fluoro-5-((2-fluorophenyl)amino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14052162.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-1,2,3-triazol-1-ylmethyl)-](/img/structure/B14052163.png)
